1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-benzhydrylurea
Description
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Properties
IUPAC Name |
1-benzhydryl-3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c28-21(23-14-12-19-16-29-22(25-19)27-15-7-13-24-27)26-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-11,13,15-16,20H,12,14H2,(H2,23,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPAJKSXOQWGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC3=CSC(=N3)N4C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-benzhydrylurea is a complex organic compound that combines pyrazole, thiazole, and urea functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazole ring, a thiazole moiety, and a benzhydryl group, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in signal transduction pathways, particularly kinases that regulate cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activity, affecting cellular responses and potentially leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related pyrazole derivatives can induce apoptosis through reactive oxygen species (ROS) generation and caspase activation pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| DPB-5 | Hepatoma | 5.0 | ROS-mediated apoptosis |
| This compound | MCF7 (Breast Cancer) | TBD | TBD |
Antimicrobial Activity
The compound's thiazole and pyrazole components are known to possess antimicrobial properties. Studies have shown that similar compounds exhibit activity against a range of pathogens, including bacteria and fungi .
Anti-inflammatory Activity
Compounds containing pyrazole and thiazole rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of related compounds on hepatoma cells, revealing that these compounds induced significant cell death through ROS accumulation and mitochondrial disruption .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of thiazole-containing compounds against various bacterial strains, demonstrating promising results in inhibiting growth .
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial activity. For instance:
- In vitro studies against various bacterial strains, including E. coli and S. aureus, have shown promising results with zones of inhibition comparable to traditional antibiotics.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 18 |
| 3 | B. subtilis | 20 |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Mechanism of Action : It may inhibit key oncogenic pathways, particularly those involving kinases like BRAF(V600E) and EGFR.
- Case Studies : Some derivatives have been shown to induce apoptosis in cancer cell lines, highlighting their potential as anticancer therapeutics.
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have been evaluated through several assays:
- Compounds with similar thiazole structures have demonstrated significant inhibition of inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit enzymes such as xanthine oxidase:
- This inhibition suggests potential therapeutic applications in conditions like gout or hyperuricemia.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for enhancing the biological activity of this compound:
- Substituent Effects : Modifications on the pyrazole or thiazole rings can significantly influence biological activity.
- Electronic Properties : The presence of electron-withdrawing or donating groups alters binding affinity to biological targets.
Pharmacokinetics
The pharmacokinetic profile of similar thiazole-containing compounds indicates:
- Moderate solubility in organic solvents, which may influence bioavailability.
- Potential for metabolic modifications that could enhance therapeutic efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-benzhydrylurea, and how can reaction conditions be optimized?
- Methodology :
-
Use Mannich reactions to introduce substituents, as demonstrated in diaza-crown ether ligand synthesis .
-
Condense pyrazole derivatives (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) with thiazole intermediates under inert atmosphere (N₂/Ar) .
-
Optimize yield by controlling stoichiometry (1.2:1 molar ratio of amine to carbonyl precursor) and temperature (0–5°C during exothermic steps) .
-
Purify via silica gel chromatography (ethyl acetate/hexane gradient) and validate purity (>90%) using TLC and HPLC .
- Critical Parameters :
| Step | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Condensation | Triethylamine | DCM | 0–5°C | 65–75 |
| Cyclization | None | Ethanol | Reflux | 80–85 |
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Techniques :
- Single-crystal X-ray diffraction : Resolves pyrazole-thiazole connectivity and benzhydrylurea orientation .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and urea NH signals (δ 5.8–6.3 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error (e.g., calculated 436.6 g/mol vs. observed 436.5 g/mol) .
- IR Spectroscopy : Identify urea C=O (1640–1680 cm⁻¹) and thiazole C-S (690–710 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound in biological assays?
- Approach :
- Solubility : Pre-saturate in DMSO (10 mM stock) and dilute in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
- Stability : Conduct accelerated degradation studies in plasma (37°C, 48 hours) and analyze via UPLC-MS. ≤10% degradation at 24 hours indicates assay compatibility .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Resolution Strategies :
- Purity Validation : Use HPLC (C18 column, 0.1% TFA/ACN) and elemental analysis (C, H, N ±0.3%) .
- Assay Standardization : Fix ATP concentration (100 µM for kinase assays) and use isogenic cell lines.
- Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What computational methods are effective for modeling interactions with kinase targets?
- Protocol :
-
Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB 3NY3). Adjust protonation states (pH 7.4) and perform flexible docking for urea rotamers .
-
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to refine charge distribution.
-
MD Simulations : Run 100 ns simulations (NAMD) in explicit solvent. Stable binding is indicated by RMSD <2.0 Å .
- Key Interactions :
| Target Region | Interaction Type | Energy (kcal/mol) |
|---|---|---|
| Kinase hinge | H-bond (urea C=O) | -5.2 |
| Hydrophobic pocket | π-Stacking (thiazole) | -3.8 |
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- SAR Design :
- Synthesize analogs with substituents at pyrazole N1 (e.g., methyl, phenyl) and thiazole C4 (electron-withdrawing groups).
- Test against kinase panels (e.g., Eurofins KinaseProfiler). Calculate selectivity scores (IC50 target/off-target) .
- Use CoMFA to map 3D electrostatic fields. Prioritize derivatives with >50-fold selectivity for PK/PD studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
- Troubleshooting :
- NMR Anomalies : Check for residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm) or tautomerism in pyrazole-thiazole systems. Use deuterated DMSO for full assignment .
- Mass Spec Variations : Ensure ionization source cleanliness. Recalibrate using sodium formate clusters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
